An In-depth Technical Guide to 11H-Benzofuro[3,2-b]carbazole (CAS 1199350-22-5)
An In-depth Technical Guide to 11H-Benzofuro[3,2-b]carbazole (CAS 1199350-22-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11H-Benzofuro[3,2-b]carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information on its chemical identity, proposes a plausible synthetic route based on established methodologies for related structures, and explores its potential physicochemical properties and applications. The guide draws upon the rich chemistry and diverse biological activities of the constituent benzofuran and carbazole moieties to offer insights for researchers and drug development professionals.
Introduction
11H-Benzofuro[3,2-b]carbazole is a polycyclic aromatic heterocycle that incorporates both a benzofuran and a carbazole nucleus. This fusion of two biologically and materially significant scaffolds suggests a unique profile of chemical and physical properties. Carbazole and its derivatives are known for a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and neuroprotective effects.[1][2] Similarly, the benzofuran moiety is a common feature in many natural products and synthetic compounds with diverse biological activities, including antimicrobial and anticancer properties.[3][4] The rigid, planar structure of 11H-Benzofuro[3,2-b]carbazole also suggests potential applications in materials science, particularly in the field of organic electronics.[5]
This guide aims to provide a foundational understanding of 11H-Benzofuro[3,2-b]carbazole, acknowledging the current gaps in experimental data and providing a scientifically grounded framework for its further investigation.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1199350-22-5 | [6] |
| Molecular Formula | C₁₈H₁₁NO | [6] |
| Molecular Weight | 257.29 g/mol | [6] |
| IUPAC Name | 11H-Benzofuro[3,2-b]carbazole | [7] |
| SMILES | c1ccc(c1c23)[nH]c2cc4c5c(oc4c3)cccc5 | [7] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
Further research is required to experimentally determine the key physicochemical parameters of this compound.
Spectroscopic Properties
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, UV-Vis) for 11H-Benzofuro[3,2-b]carbazole are not currently published. However, chemical suppliers indicate that such analyses are available upon request for commercial samples.[7] Based on the structure, the following spectral characteristics can be anticipated:
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¹H NMR: A complex aromatic region with multiple signals corresponding to the protons on the fused ring system. A characteristic signal for the N-H proton of the carbazole moiety is also expected.
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¹³C NMR: A number of signals in the aromatic region (typically 110-150 ppm) corresponding to the carbon atoms of the fused rings.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O-C stretching of the furan ring.
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Mass Spectrometry: A molecular ion peak (M+) at m/z 257, corresponding to the molecular weight of the compound.
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UV-Vis Spectroscopy: Absorption maxima in the UV region, characteristic of extended aromatic systems.
Proposed Synthesis
While a specific, detailed synthesis protocol for 11H-Benzofuro[3,2-b]carbazole is not available in the peer-reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related fused carbazole systems.[1][8][9][10] A potential strategy involves a transition-metal-catalyzed intramolecular cyclization reaction.
A feasible approach could be the palladium-catalyzed intramolecular C-H arylation of a suitably substituted precursor. This strategy is widely used for the construction of carbazole and other fused heterocyclic systems.
Proposed Synthetic Pathway:
Proposed Synthetic Pathway for 11H-Benzofuro[3,2-b]carbazole.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of N-(benzofuran-2-yl)biphenyl-2-amine (Precursor)
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To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-aminobiphenyl (1.0 eq), 2-bromobenzofuran (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add anhydrous toluene as the solvent.
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Heat the reaction mixture at a specified temperature (e.g., 100-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(benzofuran-2-yl)biphenyl-2-amine precursor.
Step 2: Synthesis of 11H-Benzofuro[3,2-b]carbazole (Target Molecule)
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To a dried Schlenk tube under an inert atmosphere, add the N-(benzofuran-2-yl)biphenyl-2-amine precursor (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant (e.g., Cu(OAc)₂, 2.0 eq).
-
Add a suitable solvent, such as acetic acid or trifluoroacetic acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for the required duration (e.g., 24-48 hours), monitoring the formation of the product by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and neutralize it with a base (e.g., NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 11H-Benzofuro[3,2-b]carbazole.
Note: This is a proposed protocol and would require optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time.
Potential Applications in Drug Discovery and Materials Science
The unique hybrid structure of 11H-Benzofuro[3,2-b]carbazole suggests a range of potential applications, primarily inferred from the known properties of its constituent carbazole and benzofuran scaffolds.
Medicinal Chemistry and Drug Development
The carbazole nucleus is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[1] Similarly, benzofuran-containing compounds are of significant interest in drug discovery.[3][11][12]
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Anticancer Activity: Many carbazole and benzofuran derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11] The planar structure of 11H-Benzofuro[3,2-b]carbazole could allow it to intercalate with DNA or inhibit key enzymes involved in cancer progression, such as topoisomerases.
-
Antimicrobial Activity: Both carbazole and benzofuran scaffolds have been utilized to develop novel antibacterial and antifungal agents.[4] 11H-Benzofuro[3,2-b]carbazole could be investigated for its efficacy against a range of microbial pathogens.
-
Anti-inflammatory and Antioxidant Properties: Compounds containing these heterocyclic systems have demonstrated anti-inflammatory and antioxidant activities, suggesting potential applications in treating inflammatory diseases and conditions associated with oxidative stress.
Hypothesized Mechanism of Action in a Biological Context:
Hypothesized anticancer mechanism of 11H-Benzofuro[3,2-b]carbazole.
Materials Science
The extended π-conjugated system and rigid planar structure of 11H-Benzofuro[3,2-b]carbazole make it a promising candidate for applications in organic electronics.[5]
-
Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials or hole-transporting materials in OLEDs due to their excellent thermal and morphological stability and high triplet energy.
-
Organic Field-Effect Transistors (OFETs): The planar structure could facilitate π-π stacking in the solid state, which is beneficial for charge transport in OFETs.
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Organic Photovoltaics (OPVs): The electron-rich nature of the carbazole and benzofuran moieties suggests potential use as a donor material in organic solar cells.
Safety and Handling
According to available safety data, the toxicological properties of 11H-Benzofuro[3,2-b]carbazole have not been fully investigated. It is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
11H-Benzofuro[3,2-b]carbazole represents a molecule of considerable scientific interest, bridging the fields of medicinal chemistry and materials science. While a comprehensive experimental characterization of this specific compound is yet to be published, this guide provides a foundational understanding based on its chemical structure and the well-documented properties of its constituent heterocyclic systems. The proposed synthetic pathway offers a starting point for its chemical synthesis and further investigation. The potential for this molecule to exhibit significant biological activity and interesting photophysical properties makes it a compelling target for future research and development.
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PMC - NCBI. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. [Link]
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